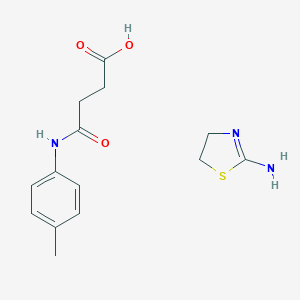
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid is a complex organic compound that combines butanoic acid derivatives with thiazolamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of butanoic acid derivatives with 4,5-dihydro-2-thiazolamine. The reaction conditions may include:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Processes: Depending on the scale of production.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, leading to various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to specific receptors, modulating cellular responses.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include signaling pathways, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanoic Acid Derivatives: Compounds with similar butanoic acid structures.
Thiazolamine Derivatives: Compounds containing the thiazolamine moiety.
Uniqueness
This compound’s uniqueness lies in its specific combination of butanoic acid and thiazolamine, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
171088-73-6 |
|---|---|
Formule moléculaire |
C14H19N3O3S |
Poids moléculaire |
309.39 g/mol |
Nom IUPAC |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-methylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO3.C3H6N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15;4-3-5-1-2-6-3/h2-5H,6-7H2,1H3,(H,12,13)(H,14,15);1-2H2,(H2,4,5) |
Clé InChI |
NHUWCFVZQQIZQO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Key on ui other cas no. |
171088-73-6 |
Synonymes |
4-((4-Methylphenyl)amino)-4-oxobutanoic acid compd. with 4,5-dihydro-2 -thiazolamine (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















